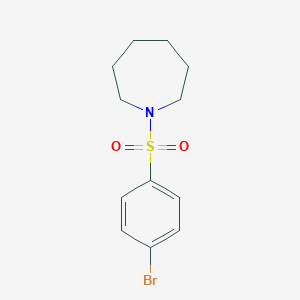

1-((4-bromophenyl)sulfonyl)azepane

Description

Structure

3D Structure

Properties

IUPAC Name |

1-(4-bromophenyl)sulfonylazepane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16BrNO2S/c13-11-5-7-12(8-6-11)17(15,16)14-9-3-1-2-4-10-14/h5-8H,1-4,9-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CRHZHJNOPUDTDM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCN(CC1)S(=O)(=O)C2=CC=C(C=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16BrNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 1 4 Bromophenyl Sulfonyl Azepane and Analogues

Retrosynthetic Analysis and Key Disconnections

Retrosynthetic analysis provides a logical framework for planning the synthesis of a target molecule by breaking it down into simpler, commercially available starting materials. For 1-((4-bromophenyl)sulfonyl)azepane, three primary disconnections guide the synthetic strategy.

Sulfonylation Strategies of Azepane

The most direct and common retrosynthetic disconnection is at the sulfur-nitrogen (S-N) bond of the sulfonamide. This break simplifies the target molecule into two key synthons: a nucleophilic azepane and an electrophilic 4-bromophenylsulfonyl moiety. In practice, this translates to reacting azepane with an activated derivative of 4-bromobenzenesulfonic acid, most commonly 4-bromobenzenesulfonyl chloride. smolecule.comsmolecule.com This approach is favored for its efficiency and the commercial availability of the starting materials. The reaction involves the nucleophilic attack of the secondary amine of the azepane ring on the highly electrophilic sulfonyl chloride, forming the stable sulfonamide bond.

Azepane Ring Construction and Functionalization

A more fundamental approach involves the synthesis of the azepane ring itself. nih.gov The seven-membered azepane scaffold is less common in medicinal chemistry libraries compared to five- and six-membered rings, making its synthesis a key area of research. nih.gov Strategies for azepane construction include:

Ring Expansion: Methods like the dearomative ring expansion of nitroarenes using blue light photochemistry can transform a six-membered benzene (B151609) framework into a seven-membered ring system, which can then be hydrogenated to yield the saturated azepane. nih.gov Other ring expansion strategies may involve the rearrangement of piperidine (B6355638) derivatives. rsc.org

Cyclization: Tandem reactions, such as the Cu(I)-catalyzed amination/cyclization of functionalized allenynes, can produce highly substituted azepane rings. mdpi.comresearchgate.net Other methods involve the intramolecular condensation of enamides with aldehydes or the cyclization of sulfinate-tethered triazoles. bohrium.comacs.org

From Bicyclic Precursors: Functionalized azepanes can be synthesized from the ring cleavage of bicyclic halogenated aminocyclopropane derivatives. rsc.org

Once the azepane ring is formed, it can be functionalized, for example, through oxidative β-C-H sulfonylation, although direct N-sulfonylation remains the more common route for preparing the title compound. nih.gov

Introduction of 4-Bromophenyl Moiety

This disconnection focuses on the synthesis of the key electrophile, 4-bromobenzenesulfonyl chloride. The primary retrosynthetic break is at the carbon-sulfur (C-S) bond, leading back to bromobenzene (B47551) as the starting material. The introduction of the sulfonyl chloride group onto the bromobenzene ring is typically achieved through electrophilic aromatic substitution.

Common methods include:

Chlorosulfonation: The direct reaction of bromobenzene with chlorosulfonic acid (HSO₃Cl) is a widely used industrial method. This reaction can be performed in halogenated solvents like 1,2-dichloroethane, often with a catalyst such as sodium chloride to improve reactivity.

From Sulfonic Acid: An alternative two-step process involves first sulfonating bromobenzene to produce 4-bromobenzenesulfonic acid, which is then treated with a chlorinating agent like thionyl chloride (SOCl₂) to yield the desired 4-bromobenzenesulfonyl chloride.

From Anilines: A different approach starts with 4-bromoaniline, which undergoes diazotization followed by a sulfochlorination reaction to produce the sulfonyl chloride. google.com

Development of Synthesis Routes

Based on the retrosynthetic analysis, the most practical and frequently employed route for synthesizing this compound is the direct coupling of azepane with a 4-bromobenzenesulfonyl halide.

Direct Sulfonylation of Azepane with 4-Bromobenzenesulfonyl Halides

The synthesis is typically a one-step procedure involving the reaction of azepane with 4-bromobenzenesulfonyl chloride. nih.gov This reaction is a classic example of a Schotten-Baumann reaction, where the nucleophilic secondary amine of azepane attacks the electrophilic sulfur atom of the sulfonyl chloride. This results in the displacement of the chloride leaving group and the formation of the N-S sulfonamide bond. The reaction generates hydrogen chloride (HCl) as a byproduct, which must be neutralized by a base to prevent the protonation of the starting amine and allow the reaction to proceed to completion. smolecule.com

Optimization of Reaction Conditions (e.g., Solvents, Bases, Temperature)

The yield and purity of this compound are highly dependent on the reaction conditions. Key parameters that are often optimized include the choice of solvent, base, and reaction temperature.

Solvents: Aprotic solvents are generally preferred to avoid reaction with the sulfonyl chloride. Dichloromethane (DCM) and chloroform (B151607) are common choices due to their inertness and ability to dissolve the reactants. researchgate.net Other solvents like tetrahydrofuran (B95107) (THF) may also be employed.

Bases: A base is crucial to scavenge the HCl produced during the reaction. Organic bases such as triethylamine (B128534) (Et₃N) and pyridine (B92270) are frequently used. smolecule.comresearchgate.net Pyridine can sometimes act as both a base and a solvent. In some cases, an aqueous base like sodium hydroxide (B78521) (in a biphasic Schotten-Baumann setup) or an inorganic base like sodium carbonate might be used. wisc.edu

Temperature: The sulfonylation is often initiated at a low temperature (e.g., 0 °C) to control the initial exothermic reaction, and then allowed to warm to room temperature to ensure the reaction goes to completion. smolecule.comrsc.org In some protocols, microwave irradiation has been used to accelerate the sulfonylation of amines, leading to excellent yields in shorter reaction times under solvent-free conditions. rsc.org

The following table summarizes typical conditions and their impact on the sulfonylation of amines, which are applicable to the synthesis of the title compound.

| Parameter | Options | Rationale and Impact on Reaction |

| Solvent | Dichloromethane (DCM), Chloroform, Tetrahydrofuran (THF), Acetonitrile | Aprotic solvents are used to prevent hydrolysis of the sulfonyl chloride. DCM is common due to its good solubility for reactants and inertness. researchgate.netchemicalbook.com |

| Base | Triethylamine (Et₃N), Pyridine, N,N-Diisopropylethylamine (DIPEA), Sodium Carbonate (Na₂CO₃) | Neutralizes the HCl byproduct. The choice of base can affect reaction rate and ease of workup. Triethylamine is a standard, cost-effective choice. smolecule.comresearchgate.netwisc.edu |

| Temperature | 0 °C to Room Temperature (20-25 °C) | The reaction is often started at 0 °C to manage exothermicity and then warmed to room temperature to drive it to completion. smolecule.comrsc.org |

| Catalyst | None (typically), 4-Dimethylaminopyridine (DMAP) | While often not necessary, a catalytic amount of DMAP can be added to accelerate the reaction, especially with less reactive amines or sulfonyl chlorides. |

Catalytic Approaches in Sulfonamide Formation

The formation of the sulfonamide linkage is a critical step in the synthesis of this compound. While traditional methods often rely on the reaction of sulfonyl chlorides with amines in the presence of a base, catalytic approaches offer milder conditions, broader substrate scope, and improved efficiency. uniba.itsci-hub.se

Transition metal catalysis has emerged as a powerful tool for constructing C-N bonds in sulfonamides. sci-hub.seresearchgate.net For instance, palladium-catalyzed cross-coupling reactions between arylboronic acids and sulfonyl chlorides provide a regioselective route to arylsulfonyl chlorides, which can then be reacted with amines. sci-hub.senih.gov Photosensitized nickel catalysis has also been reported for the C-N bond formation between aryl halides and sulfonamides, suggesting a potential pathway for the synthesis of N-aryl and N-heteroaryl sulfonamides. princeton.edu Other transition metals like rhodium, iron, and ruthenium have also been employed in catalytic sulfonamidation reactions. sci-hub.se

Organocatalysis presents a metal-free alternative for sulfonamide synthesis. thieme-connect.comrsc.org N-heterocyclic carbenes (NHCs) can act as Brønsted bases, activating sulfonyl fluorides for reaction with amines under mild conditions. thieme-connect.comchemrxiv.org This method offers high yields and scalability. thieme-connect.com Organocatalytic approaches have also been developed for the synthesis of polysulfonamides and axially chiral sulfonamides. rsc.orgacs.org

Alternative Synthetic Pathways to the Azepane Scaffold

The seven-membered azepane ring is a key structural feature of the target molecule. Several synthetic strategies can be employed to construct this heterocyclic core, including ring expansion of smaller rings and cyclization of acyclic precursors.

Ring Expansion Methodologies from Smaller Heterocycles (e.g., Piperidine, Azetidine)

Ring expansion reactions provide a valuable route to azepanes from more readily available smaller rings like piperidines and azetidines. acs.orgnih.govresearchgate.netresearchgate.netacs.org

One approach involves the intramolecular N-alkylation of azetidines bearing a 3-hydroxypropyl side chain. acs.orgnih.govacs.org Activation of the primary alcohol leads to a bicyclic azetidinium intermediate, which can be opened by various nucleophiles to yield a mixture of pyrrolidines and azepanes. acs.orgnih.govacs.org The regioselectivity of this ring opening is influenced by the substitution pattern on the azetidine (B1206935) ring and the nature of the nucleophile. acs.orgnih.govacs.org DFT calculations have been used to rationalize the observed regioselectivities. acs.orgnih.gov

The Dowd-Beckwith reaction is another powerful ring-expansion method that can be applied to cyclic ketones to form larger rings, including azepanes. researchgate.netwikipedia.orgnih.gov This free-radical based reaction involves the expansion of a cyclic carbonyl compound through an α-alkylhalo substituent. wikipedia.org

| Starting Heterocycle | Ring Expansion Method | Product(s) | Key Features |

| Azetidine | Intramolecular N-alkylation/Nucleophilic opening | Azepanes and/or Pyrrolidines | Regioselectivity depends on substituents and nucleophile. acs.orgnih.govacs.org |

| Piperidine (via cyclic ketone) | Dowd-Beckwith Reaction | Azepanes | Free-radical mechanism, expands ring by up to 4 carbons. researchgate.netwikipedia.orgnih.gov |

Cyclization Reactions and Functionalized Precursors

The construction of the azepane ring can also be achieved through the cyclization of appropriately functionalized acyclic precursors. These methods often involve the formation of a new carbon-nitrogen bond to close the seven-membered ring.

Intramolecular reductive amination is a widely used strategy for the synthesis of cyclic amines, including azepanes. thieme-connect.comresearchgate.netchemistryviews.org This reaction typically involves the formation of an imine or iminium ion from a precursor containing both an amine and a carbonyl group (or a precursor that can be converted to one), followed by in-situ reduction to form the cyclic amine. researchgate.net This method has been successfully applied to the synthesis of various functionalized azaheterocycles. thieme-connect.com

Other cyclization strategies include:

Aza-Prins cyclization: This reaction can be used to synthesize tetrahydroazepines. researchgate.net

Copper-mediated intramolecular cyclization: The intramolecular addition of organocopper centers to carbon-carbon triple bonds can afford polysubstituted azepine derivatives. acs.org

Rhodium-catalyzed C-H activation/intramolecular amidation: This one-pot tandem reaction allows for the synthesis of fused tricyclic systems containing an azepine ring, such as azepino[3,2,1-hi]indoles. bohrium.com

Gold-catalyzed intramolecular hydroamination: This method enables the 7-exo-dig cyclization of alkynic sulfonamides to form tetrahydroazepine and dihydrobenzazepine derivatives. beilstein-journals.org

1,3-Intramolecular dipolar cycloaddition: This reaction of azido (B1232118) nitriles can lead to the formation of tetrazole-fused azepanes. rsc.org

Tandem amination/cyclization of fluorinated allenynes: A Cu(I)-catalyzed process can produce α-CF3-containing azepine-2-carboxylates. mdpi.com

Derivatization Strategies of the 4-Bromophenyl Group (e.g., via cross-coupling)

The 4-bromophenyl group in this compound serves as a versatile handle for further structural modifications through cross-coupling reactions. This allows for the introduction of a wide range of substituents, enabling the synthesis of a library of analogues for structure-activity relationship (SAR) studies.

Palladium-catalyzed cross-coupling reactions are particularly well-suited for this purpose. The Suzuki coupling, for instance, can be used to react the 4-bromophenyl group with various boronic acids to introduce new aryl or alkyl groups. acs.orgnih.gov An ionic liquid-supported synthesis has been developed where an iodo-substituted aryl amine, supported on an ionic liquid, undergoes a Suzuki coupling reaction followed by reaction with methanesulfonyl chloride to generate a biaryl sulfonamide. acs.orgnih.gov

Other common cross-coupling reactions that could be employed for the derivatization of the 4-bromophenyl moiety include the Buchwald-Hartwig amination (for introducing new amine functionalities), the Heck reaction (for introducing vinyl groups), and the Sonogashira coupling (for introducing alkynyl groups). These reactions offer a powerful toolkit for diversifying the structure of this compound.

Green Chemistry Principles in the Synthesis of Sulfonylazepanes

The application of green chemistry principles is increasingly important in modern organic synthesis to minimize environmental impact and enhance safety. tandfonline.comsci-hub.se This is particularly relevant in the synthesis of sulfonamides, which has traditionally involved hazardous reagents and solvents. uniba.itsci-hub.se

Solvent Selection and Green Solvents

The choice of solvent is a key consideration in green chemistry. sci-hub.se Traditional syntheses of sulfonamides often utilize volatile organic compounds (VOCs) like dichloromethane, dioxane, and acetonitrile. uniba.it Efforts to replace these with more environmentally benign alternatives are ongoing.

Water has been explored as a green solvent for sulfonamide synthesis. sci-hub.sersc.org A facile method involves the reaction of amino compounds with arylsulfonyl chlorides in water under dynamic pH control, omitting the need for organic bases and simplifying product isolation. rsc.org

Deep eutectic solvents (DESs) have emerged as promising green reaction media for sulfonamide synthesis. uniba.itresearchgate.netua.esnih.govjsynthchem.com These are mixtures of hydrogen bond donors and acceptors that form a eutectic with a melting point lower than the individual components. DESs, such as those based on choline (B1196258) chloride, are often biodegradable, non-toxic, and recyclable. uniba.itresearchgate.netnih.gov Sustainable and scalable protocols for sulfonamide synthesis in DESs have been developed, offering high yields at ambient temperature. uniba.itresearchgate.netnih.gov

Ionic liquids (ILs) are another class of non-conventional solvents with potential applications in green sulfonamide synthesis. acs.orgnih.govacs.orgresearchgate.netijpsdronline.com ILs can act as both the solvent and a support for the synthesis, facilitating easy separation and purification of the final product. acs.orgnih.govacs.org

| Green Solvent | Synthetic Application | Advantages |

| Water | Sulfonamide synthesis from amines and sulfonyl chlorides | Environmentally benign, simplified workup. sci-hub.sersc.org |

| Deep Eutectic Solvents (DESs) | Sulfonamide synthesis, multicomponent reactions | Biodegradable, non-toxic, recyclable, high yields. uniba.itresearchgate.netua.esnih.gov |

| Ionic Liquids (ILs) | Supported synthesis of sulfonamides | Homogeneous reaction medium, easy product separation. acs.orgnih.govacs.org |

Atom Economy and Efficiency Metrics

The principles of green chemistry are increasingly integral to the development of synthetic routes for pharmaceutical intermediates like this compound. Atom economy (AE) and other efficiency metrics are crucial for evaluating the sustainability of a chemical process. primescholars.comjocpr.com The ideal synthesis maximizes the incorporation of atoms from the reactants into the final product, thereby minimizing waste. primescholars.com

The classical synthesis of sulfonamides often involves the reaction of a sulfonyl chloride (e.g., 4-bromophenylsulfonyl chloride) with an amine (e.g., azepane). While often high-yielding, this method can have a poor atom economy as it generates stoichiometric amounts of hydrochloride salts as byproducts. primescholars.com The percent atom economy is calculated as:

% Atom Economy = (Molecular Weight of Desired Product / Molecular Weight of All Reactants) × 100 primescholars.com

For the reaction between 4-bromophenylsulfonyl chloride and azepane in the presence of a base like triethylamine to neutralize the generated HCl, the atom economy is suboptimal. More advanced metrics like Reaction Mass Efficiency (RME) and Effective Mass Yield (EMY) provide a more comprehensive assessment by including the mass of solvents, reagents, and purification agents. whiterose.ac.ukjetir.org For instance, RME considers the stoichiometry of reactants, offering a clearer picture of process efficiency. whiterose.ac.uk The Environmental Factor (E-Factor), which is the ratio of the total mass of waste to the mass of the product, is another critical metric that highlights the wastefulness of a process. jetir.org

| Metric | Formula | Significance for Sulfonamide Synthesis |

| Atom Economy (AE) | (MW of product / Σ MW of reactants) x 100% | Measures the efficiency of atom incorporation from reactants to the final product. Classical sulfonylation has moderate AE due to byproduct formation. primescholars.comjocpr.com |

| Reaction Mass Efficiency (RME) | (Mass of product / Σ Mass of reactants) x 100% | Accounts for reaction yield and stoichiometry, providing a more practical efficiency measure than AE alone. whiterose.ac.ukjetir.org |

| E-Factor | Total waste (kg) / Product (kg) | Quantifies the amount of waste generated per unit of product, highlighting the environmental impact. jetir.org |

| Carbon Efficiency | (Amount of carbon in product / Total carbon in reactants) x 100% | Focuses specifically on the utilization of carbon, a key element in organic synthesis. jetir.org |

Catalytic and Biocatalytic Synthesis Routes

The development of catalytic routes for sulfonamide synthesis offers significant advantages in terms of efficiency, selectivity, and milder reaction conditions compared to traditional methods. acs.org These approaches often lead to higher atom economy and reduced waste.

Catalytic Synthesis: Transition-metal catalysis is prominent in modern sulfonamide synthesis. Copper-catalyzed reactions, for instance, are widely used for C-N bond formation. thieme-connect.com A study by Du et al. reported a copper-catalyzed oxidative coupling of DABSO with hydrazine (B178648) and amines to produce sulfonamides in good yields under mild, additive-free conditions. thieme-connect.com Similarly, magnetically recoverable palladium catalysts have been developed to facilitate the synthesis of N-aryl and alkyl sulfonamides, offering the advantage of easy catalyst separation and reuse, which is crucial for sustainable industrial processes. nih.gov Other metal-free approaches, such as those mediated by I2O5, allow for the oxidative S-N coupling between thiols and amines under mild conditions. thieme-connect.com

Photoredox catalysis has also emerged as a powerful tool. researchgate.net For example, a method for synthesizing sulfonamides from carboxylic acids leverages copper ligand-to-metal charge transfer (LMCT) to generate sulfonyl chlorides in situ, which are then aminated in a one-pot process. princeton.edu This avoids the isolation of moisture-sensitive sulfonyl chloride intermediates. acs.org

Biocatalytic Synthesis: Biocatalysis represents a green and highly selective alternative for synthesizing chiral amines and amides, which are often precursors or analogues in drug development. mdpi.comrug.nl While direct biocatalytic synthesis of this compound is not widely reported, enzymes could be employed in the synthesis of precursors. For instance, transaminases are used to produce chiral amines from prochiral ketones with high enantiomeric excess. mdpi.com Nature has also developed unique biosynthetic pathways for sulfonamides. For example, the biosynthesis of sulfadixiamycin in actinomycetes involves a flavin-dependent enzyme that catalyzes radical formation and the incorporation of sulfur dioxide from sulfur metabolism, demonstrating an elegant natural strategy for S-N bond formation. nih.gov Understanding these natural pathways could inspire the development of novel biocatalysts for the synthesis of complex sulfonamides. nih.gov

| Catalyst System | Reactants | Key Advantages |

| Copper-Catalyzed Coupling | Aryl Boronic Acids, Amines, DABSO | Broad substrate scope, good functional group tolerance, avoids use of sulfonyl chlorides. thieme-connect.comacs.org |

| Palladium-Catalyzed Coupling | Aryl Halides, Sulfonamides | Reduced nucleophilicity of sulfonamides remains a challenge, but advances are being made. thieme-connect.com |

| Magnetically Recoverable Pd Catalyst | Various precursors, Sulfur sources | Easy catalyst recovery and reuse, enhancing sustainability and reducing costs. nih.gov |

| Iodine-Mediated Oxidation | Thiols, Amines | Metal-free conditions, moderate to good yields. thieme-connect.comresearchgate.net |

| Photoredox Catalysis (Copper) | Carboxylic Acids, Amines, SO2 | One-pot synthesis from unactivated acids, mild conditions. princeton.edu |

| Biocatalysis (e.g., Flavoenzymes) | Natural precursors, SO2 | Highly specific, environmentally benign, potential for novel compound synthesis. nih.gov |

Scalability and Process Optimization Considerations

The transition of a synthetic route from laboratory-scale to industrial production requires careful consideration of scalability and process optimization. thieme-connect.com For the synthesis of this compound and its analogues, factors such as reaction kinetics, heat management, reactor design, and downstream processing are paramount. asiachmical.com

Process Optimization: Key parameters for optimizing sulfonylation reactions include temperature, pressure, reaction time, and the choice of solvent and base. acs.orgsapub.org For example, solvent-free sulfonylation of anilines at room temperature has been shown to be effective and economical. sapub.org In cases requiring a solvent, using environmentally benign and reusable media like deep eutectic solvents (DESs) can make the process more sustainable. uniba.it Feedstock pre-treatment to remove impurities like moisture is vital, as water can react with sulfonylating agents like sulfur trioxide (SO₃) or sulfonyl chlorides, leading to side reactions and reduced yield. asiachmical.com

Reactor Technology: The choice of reactor is critical for efficient and safe large-scale production. Falling Film Reactors (FFRs) are widely used in industrial SO₃ sulfonation due to their excellent heat and mass transfer capabilities, which are essential for managing highly exothermic reactions. asiachmical.com The thin film design allows for short residence times and high conversion rates. asiachmical.com Flow chemistry, utilizing meso- or microreactors, offers enhanced safety, precise control over reaction parameters, and easy scalability. asiachmical.comnih.gov A flow synthesis of a sulfonamide library demonstrated rapid, eco-friendly, and scalable preparation with minimal waste and easy product isolation. nih.gov

| Parameter | Consideration for Scalability | Impact on Process |

| Reactor Type | Shift from batch to continuous (Flow/FFR) reactors. | Improved heat/mass transfer, enhanced safety, better consistency, reduced waste. asiachmical.comnih.gov |

| Solvent | Minimize use or switch to green/recyclable solvents (e.g., water, DESs). | Reduced environmental impact, lower operational costs, improved process safety. uniba.itasiachmical.com |

| Temperature Control | Management of exothermic reactions is critical. | Prevents side reactions, ensures product quality and process safety. asiachmical.com |

| Feedstock Purity | Removal of moisture and other impurities. | Avoids unwanted side reactions and catalyst deactivation. asiachmical.com |

| Catalyst | Use of heterogeneous or recoverable catalysts. | Simplifies purification, reduces cost and metal contamination in the final product. nih.gov |

| Downstream Processing | Design for simple extraction/crystallization. | Reduces solvent use, time, and cost associated with chromatographic purification. thieme-connect.comnih.gov |

Advanced Spectroscopic and Crystallographic Investigations

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Elucidation

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous determination of molecular structures in solution. Through a combination of one-dimensional (1D) and two-dimensional (2D) experiments, the precise chemical environment and connectivity of each atom in 1-((4-bromophenyl)sulfonyl)azepane can be established.

The complete assignment of proton (¹H) and carbon-¹³ (¹³C) NMR signals is fundamental for structural verification. While a complete, peer-reviewed assignment for this compound is not detailed in the surveyed literature, the expected chemical shifts can be predicted based on its constituent functional groups. The aromatic protons of the 4-bromophenyl group would appear as a characteristic AA'BB' system in the downfield region (typically 7.5-7.8 ppm). The protons on the azepane ring adjacent to the nitrogen atom are expected around 3.3-3.5 ppm, with the remaining methylene (B1212753) protons appearing further upfield (1.6-1.9 ppm).

To unambiguously assign these signals and confirm connectivity, a suite of 2D NMR experiments is employed researchgate.netmdpi.com:

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) couplings through-bond, revealing which protons are adjacent to one another. It would be used to map the sequence of methylene groups within the azepane ring researchgate.net.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms, providing a map of all C-H bonds in the molecule columbia.edu. Each CH, CH₂, and CH₃ group would produce a distinct correlation peak.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range couplings between protons and carbons (typically over 2-4 bonds) columbia.edu. It is crucial for connecting the different fragments of the molecule, for instance, by showing a correlation from the azepane protons adjacent to the nitrogen to the quaternary carbon of the phenyl ring attached to the sulfonyl group.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, regardless of whether they are connected through bonds. It provides critical information about the molecule's three-dimensional structure and preferred conformation in solution scirp.org.

The following table outlines the expected NMR assignments for this compound.

Interactive Data Table: Expected ¹H and ¹³C NMR Chemical Shifts Note: This table is predictive and based on typical values for similar structures. Actual experimental values may vary.

| Atom Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Expected HMBC Correlations (¹H → ¹³C) |

|---|---|---|---|

| C1'/C4' (Aromatic) | - | ~138 (C-S), ~128 (C-Br) | H2'/H3' → C4'/C1' |

| C2'/C6' (Aromatic) | ~7.75 (d) | ~129 | H3'/H5' → C1'/C4' |

| C3'/C5' (Aromatic) | ~7.70 (d) | ~129 | H2'/H6' → C1'/C4' |

| C2/C7 (Azepane) | ~3.40 (t) | ~48 | H3/H6 → C2/C7, H2'/H6' → C2/C7 |

| C3/C6 (Azepane) | ~1.85 (m) | ~29 | H2/C7, H4/C5 → C3/C6 |

The seven-membered azepane ring is conformationally flexible and can exist in various forms, such as chair and boat conformations researchgate.net. Furthermore, rotation around the N-S (sulfonamide) bond can be restricted. Dynamic NMR (DNMR) is a powerful technique used to study these conformational exchange processes that occur on the NMR timescale organicchemistrydata.orglibretexts.orgmontana.edu. By recording NMR spectra at different temperatures, it is possible to observe the broadening and coalescence of signals as the molecule transitions from a slow-exchange regime (where distinct signals for each conformer may be visible) to a fast-exchange regime (where averaged signals are observed). From this data, the energy barriers (ΔG‡) for processes like ring inversion can be calculated rsc.org. While specific DNMR studies on this compound are not reported in the reviewed literature, the methodology would be directly applicable.

Chemical Shift Perturbation (CSP) studies involve monitoring changes in the NMR spectrum of a molecule upon the addition of another substance, such as a protein or a metal ion bldpharm.com. While not directly an analysis of the compound alone, this method uses the compound's NMR signals to report on binding events, where changes in the chemical shifts of specific protons or carbons can map the interaction site.

Mass Spectrometry for Molecular Formula Confirmation and Fragmentation Pathway Analysis

Mass spectrometry (MS) is an essential analytical technique that provides information about the mass-to-charge ratio (m/z) of ions, allowing for the confirmation of molecular weight and the elucidation of molecular structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) measures the mass of a molecule with very high accuracy (typically to four or more decimal places) bioanalysis-zone.com. This precision allows for the unambiguous determination of a compound's elemental composition, distinguishing it from other compounds that may have the same nominal mass. For this compound, HRMS data confirms its molecular formula as C₁₂H₁₆BrNO₂S. rsc.org

Interactive Data Table: HRMS Data for this compound

| Ion Species | Calculated m/z | Found m/z | Reference |

|---|

Tandem Mass Spectrometry (MS/MS) is a technique where ions of a specific m/z (precursor ions) are selected, fragmented, and the resulting fragment ions (product ions) are analyzed nih.gov. This process provides detailed structural information by revealing how a molecule breaks apart. The fragmentation of aromatic sulfonamides often involves characteristic pathways, including the extrusion of sulfur dioxide (SO₂) and cleavage of the sulfonamide N-S bond or the aryl-S bond nih.gov.

While a specific MS/MS study for this compound is not available, likely fragmentation pathways can be proposed based on studies of related structures nih.govresearchgate.net. Upon protonation, the molecule [M+H]⁺ would have an m/z of 318/320 due to the bromine isotopes. Key fragmentation steps would likely include:

Loss of the azepane ring: Cleavage of the N-S bond to yield the 4-bromophenylsulfonylium ion.

Loss of the 4-bromophenylsulfonyl moiety: Cleavage to produce the protonated azepane ring.

SO₂ Extrusion: A rearrangement reaction leading to the loss of a neutral SO₂ molecule (64 Da), a known fragmentation pathway for aromatic sulfonamides nih.gov.

Interactive Data Table: Predicted MS/MS Fragments

| Precursor Ion (m/z) | Proposed Fragment | Fragment m/z | Description |

|---|---|---|---|

| 318/320 [M+H]⁺ | [C₆H₄BrSO₂]⁺ | 219/221 | 4-bromophenylsulfonylium ion |

| 318/320 [M+H]⁺ | [C₆H₁₄N]⁺ | 100 | Protonated azepane |

| 318/320 [M+H]⁺ | [M+H - SO₂]⁺ | 254/256 | Loss of sulfur dioxide |

X-ray Crystallography for Solid-State Structure and Intermolecular Interactions

X-ray crystallography provides definitive information about the precise three-dimensional arrangement of atoms in a solid-state crystal. This technique would allow for the direct visualization of the molecular structure of this compound, including bond lengths, bond angles, and the specific conformation of the azepane ring. Although a crystal structure for this specific compound has not been reported in the surveyed literature, analysis of related sulfonamide structures provides insight into the likely interactions that govern its crystal packing nih.govresearchgate.netacs.org.

Interactive Data Table: Expected Crystallographic Parameters Note: This table lists the type of data that would be obtained from an X-ray crystallographic study.

| Parameter | Information Provided |

|---|---|

| Space Group | The symmetry of the crystal lattice. |

| Unit Cell Dimensions (a, b, c, α, β, γ) | The size and angles of the basic repeating unit of the crystal. |

| Bond Lengths & Angles | Precise measurements of all covalent bonds and angles. |

| Torsion Angles | Defines the conformation of the azepane ring and the orientation of the phenyl group. |

Analysis of Crystal Packing and Hydrogen Bonding Networks

The way molecules arrange themselves in a crystal, known as crystal packing, is governed by various intermolecular forces, including hydrogen bonds. In the crystal structures of similar sulfonamide compounds, hydrogen bonds are often significant in stabilizing the packing. For instance, in related structures, molecules are linked by intermolecular N-H⋯O, C-H⋯O, and C-H⋯Br hydrogen bonds, which can form extensive three-dimensional networks. researchgate.net The analysis of crystal packing often reveals the formation of chains, sheets, or more complex supramolecular architectures. nih.govresearchgate.net For example, in one related compound, C—H⋯O, C—H⋯N, and C—H⋯S hydrogen bonds link molecules into chains along a specific crystallographic axis. nih.gov

Conformational Preferences in the Solid State

The conformation of a molecule, particularly the arrangement of flexible rings and substituent groups, is a key aspect of its solid-state structure. The seven-membered azepane ring in this compound is expected to adopt a specific conformation, such as a chair or boat form, to minimize steric strain. In a structurally related compound containing a seven-membered ring, a distorted chair conformation was observed. researchgate.net The orientation of the 4-bromophenyl group relative to the sulfonyl and azepane moieties is also a critical conformational feature. The dihedral angles between different ring systems within a molecule are used to describe these spatial relationships. nih.gov

Hirshfeld Surface Analysis for Intermolecular Contacts

For various related organic compounds, Hirshfeld surface analysis has shown that H⋯H interactions typically make the largest contribution to the crystal packing, often accounting for a significant percentage of the surface contacts. researchgate.netsemanticscholar.org Other important interactions include O⋯H/H⋯O, C⋯H/H⋯C, and halogen⋯H contacts (e.g., Br⋯H). researchgate.netnih.gov These analyses provide quantitative insights into the nature and prevalence of different intermolecular forces that stabilize the crystal structure. scirp.orgresearchgate.net

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis and Molecular Structure

For this compound, characteristic vibrational bands would be expected for the sulfonyl group (SO₂), the C-S bond, the C-N bond, the aromatic C-H bonds of the phenyl ring, and the aliphatic C-H bonds of the azepane ring. The sulfonyl group typically exhibits strong asymmetric and symmetric stretching vibrations. Theoretical calculations using methods like Density Functional Theory (DFT) are often employed to simulate the vibrational spectra and aid in the assignment of experimental bands. nih.govnepjol.info By comparing the experimental and calculated spectra, a detailed understanding of the molecule's vibrational properties can be achieved. researchgate.net

Table 1: Expected Vibrational Modes for this compound

| Functional Group | Vibrational Mode | Typical Wavenumber Range (cm⁻¹) |

|---|---|---|

| SO₂ | Asymmetric Stretch | 1350-1300 |

| SO₂ | Symmetric Stretch | 1160-1120 |

| C-S | Stretch | 800-600 |

| C-N | Stretch | 1250-1020 |

| Aromatic C-H | Stretch | 3100-3000 |

| Aliphatic C-H | Stretch | 3000-2850 |

UV/Visible Spectroscopy for Electronic Transitions

UV/Visible spectroscopy is used to study the electronic transitions within a molecule. When a molecule absorbs UV or visible light, an electron is promoted from a lower energy molecular orbital to a higher energy one. The wavelengths of maximum absorbance (λmax) correspond to these electronic transitions.

For this compound, the UV/Visible spectrum would be dominated by transitions associated with the 4-bromophenylsulfonyl chromophore. These are typically π → π* and n → π* transitions. The π → π* transitions, which are generally more intense, involve the promotion of an electron from a bonding π orbital to an antibonding π* orbital within the aromatic ring. The n → π* transitions are typically less intense and involve the promotion of a non-bonding electron (for example, from the oxygen atoms of the sulfonyl group) to an antibonding π* orbital. The solvent can influence the positions of these absorption bands. Theoretical calculations, such as Time-Dependent Density Functional Theory (TD-DFT), can be used to predict the electronic spectrum and help in the assignment of the observed transitions. nih.gov

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations offer a powerful lens through which to examine the fundamental electronic properties and reactivity of 1-((4-bromophenyl)sulfonyl)azepane. These methods, rooted in the principles of quantum mechanics, provide a detailed description of the electron distribution and orbital interactions within the molecule.

Density Functional Theory (DFT) for Geometry Optimization and Electronic Properties

Density Functional Theory (DFT) is a widely used computational method to determine the optimized geometry and electronic properties of molecules. researchgate.netkoreascience.krarxiv.org By approximating the electron density, DFT calculations can predict bond lengths, bond angles, and dihedral angles that correspond to the molecule's lowest energy conformation. koreascience.kr These calculations are crucial for understanding the three-dimensional structure of this compound.

Furthermore, DFT is employed to calculate various electronic properties that govern the molecule's reactivity and interactions. These properties include total energy, dipole moment, and the distribution of electronic charge. The electronic properties of similar sulfonamide derivatives have been successfully studied using DFT methods. mdpi.com For instance, in related systems, DFT calculations have been used to determine redox potentials and understand the impact of substituents on the electronic structure. koreascience.kr

| Property | Calculated Value | Method |

|---|---|---|

| Total Energy | Data not available | DFT/B3LYP |

| Dipole Moment | Data not available | DFT/B3LYP |

| Optimized Bond Lengths | Data not available | DFT/B3LYP |

| Optimized Bond Angles | Data not available | DFT/B3LYP |

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO)

Frontier Molecular Orbital (FMO) analysis is a key component of understanding a molecule's chemical reactivity and electronic transitions. imist.ma It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability of a molecule to donate electrons, while the LUMO represents its ability to accept electrons. mdpi.comimist.maresearchgate.net

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that indicates the molecule's kinetic stability and chemical reactivity. mdpi.comresearchgate.netresearchgate.net A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a small gap indicates a more reactive molecule that is more easily polarizable. mdpi.com For similar molecular systems, the HOMO-LUMO gap has been effectively calculated to predict their electronic and optical properties. imist.manih.govnih.gov The distribution of the HOMO and LUMO across the molecular structure reveals the regions most susceptible to electrophilic and nucleophilic attack.

| Parameter | Energy (eV) |

|---|---|

| HOMO Energy | Data not available |

| LUMO Energy | Data not available |

| HOMO-LUMO Gap | Data not available |

Electrostatic Potential Surface (EPS) Analysis

The Electrostatic Potential Surface (EPS), also known as the Molecular Electrostatic Potential (MEP) map, provides a visual representation of the charge distribution around a molecule. researchgate.net It is a valuable tool for predicting the sites of electrophilic and nucleophilic attack, as well as understanding intermolecular interactions. imist.maresearchgate.net

The EPS map is colored to indicate different potential values. Regions of negative potential (typically colored red or yellow) are electron-rich and are susceptible to attack by electrophiles. Conversely, regions of positive potential (typically colored blue) are electron-poor and are prone to attack by nucleophiles. Neutral regions are usually colored green. For various molecules, MEP analysis has been instrumental in identifying reactive sites and understanding non-covalent interactions. researchgate.netresearchgate.net

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic delocalization within a molecule. uni-muenchen.decam.ac.uknih.gov It transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar concepts of chemical bonds, lone pairs, and core orbitals. uni-muenchen.de

NBO analysis is particularly useful for quantifying hyperconjugative interactions, which involve the delocalization of electron density from a filled (donor) orbital to an adjacent empty (acceptor) orbital. researchgate.net The strength of these interactions can be estimated using second-order perturbation theory, providing insights into the stability of the molecule and the nature of its intramolecular charge transfer. uni-muenchen.deresearchgate.net This analysis has been applied to a wide range of molecules to understand their electronic structure and bonding in detail. researchgate.netnih.govresearchgate.net

Conformational Analysis and Molecular Dynamics Simulations

Understanding the three-dimensional shape and flexibility of this compound is crucial for predicting its biological activity and physical properties. Conformational analysis and molecular dynamics simulations are computational techniques used to explore the different spatial arrangements a molecule can adopt.

Potential Energy Surface (PES) Mapping

A Potential Energy Surface (PES) is a multidimensional surface that describes the potential energy of a molecule as a function of its geometric coordinates. researchgate.netlibretexts.orgrsc.org By mapping the PES, researchers can identify the stable conformations (local minima) and the transition states that connect them. researchgate.netlibretexts.org

For flexible molecules like this compound, which contains a seven-membered azepane ring, exploring the PES is essential to understand its conformational preferences. The azepane ring can adopt several low-energy conformations, and the PES provides a comprehensive view of the energy landscape governing these shapes. nih.govrug.nl Computational methods can be used to systematically vary key dihedral angles and calculate the corresponding energies, thereby constructing a detailed map of the conformational space. researchgate.netrsc.org

Ring Inversion Dynamics of the Azepane Ring

The seven-membered azepane ring is known for its conformational flexibility. Computational studies, often employing methods like Density Functional Theory (DFT), can predict the energy barriers associated with the ring inversion process of N-substituted azepanes like this compound. These calculations help in understanding the dynamic conformational equilibria of the molecule in different environments. The substitution on the nitrogen atom, in this case, the (4-bromophenyl)sulfonyl group, significantly influences the energy landscape of the ring's pseudorotation pathways.

Molecular Docking and Ligand-Target Interaction Studies (Non-clinical context)

In the realm of non-clinical research, molecular docking is a pivotal computational technique used to predict the preferred orientation of a ligand when it binds to a target molecule to form a stable complex. nih.govtandfonline.comresearchgate.net For this compound, these studies are instrumental in exploring its potential interactions with various biological macromolecules.

Predictive Binding Modes and Interaction Energies with Biological Targets

The interaction energies, calculated through docking scores, provide a quantitative estimate of the binding affinity. These energies are crucial for ranking potential ligands and prioritizing them for further investigation. For example, docking studies of sulfonamide-containing compounds against targets like carbonic anhydrases have demonstrated the importance of the sulfonamide moiety in coordinating with the zinc ion in the active site. nih.gov

Ligand Efficiency and Computational Screening

Ligand efficiency (LE) is a metric used in early-stage drug discovery to assess the binding energy of a ligand on a per-atom basis. It is a valuable tool for optimizing fragments into lead compounds. nih.govwhiterose.ac.uk Computational screening, often in the form of high-throughput virtual screening, utilizes large compound libraries to identify potential "hits" for a specific biological target. nih.gov

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Modeling (Non-clinical)

QSAR and QSPR models are mathematical equations that relate the chemical structure of a compound to its biological activity or physicochemical properties, respectively. researchgate.netnih.govnih.govnih.gov These models are powerful tools for predicting the properties of new, untested compounds.

Development of Predictive Models for Reactivity or Interaction Potentials

In a non-clinical context, QSAR models can be developed to predict the reactivity of this compound in various chemical reactions or its potential to interact with specific targets. mit.educhemrxiv.org This involves compiling a dataset of structurally related compounds with known activities or properties and then using statistical methods to build a predictive model.

The model would use molecular descriptors calculated for each compound, which are numerical representations of their structural and physicochemical properties. For this compound, these descriptors could include topological indices, quantum chemical parameters, and steric and electronic properties. The resulting QSAR equation can then be used to predict the activity of new compounds, guiding the design of molecules with desired properties.

Solvation Models and Solvent Effects in Computational Studies

The surrounding solvent can have a significant impact on the conformation, reactivity, and interaction of a molecule. Solvation models are computational methods used to account for these effects in theoretical calculations. rsc.org

For this compound, both explicit and implicit solvation models can be applied. Explicit models involve simulating individual solvent molecules around the solute, providing a detailed picture of the solvation shell. Implicit models, such as the Polarizable Continuum Model (PCM), represent the solvent as a continuous medium with a specific dielectric constant, offering a computationally less expensive way to capture the bulk effects of the solvent. These models are crucial for obtaining accurate predictions of properties like conformational energies and reaction barriers in solution.

Reactivity, Reaction Mechanisms, and Derivatization Studies

Reactivity of the 4-Bromophenyl Moiety

The 4-bromophenyl portion of the molecule is a key site for carbon-carbon and carbon-heteroatom bond formation, primarily through transition metal-catalyzed reactions. The bromine atom serves as a versatile synthetic handle for introducing molecular complexity.

The bromine atom on the phenyl ring is highly susceptible to palladium-catalyzed cross-coupling reactions, which are fundamental transformations in modern organic synthesis. nobelprize.org These reactions allow for the formation of new carbon-carbon bonds under relatively mild conditions. nobelprize.orgmasterorganicchemistry.com

The Suzuki reaction couples the aryl bromide with an organoboron reagent, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. nobelprize.orgyoutube.comyoutube.com This reaction is widely used to form biaryl structures. For 1-((4-bromophenyl)sulfonyl)azepane, a Suzuki coupling would replace the bromine atom with a new aryl or vinyl group. The catalytic cycle involves three main steps: oxidative addition of the aryl bromide to a Pd(0) complex, transmetalation with the boronic acid, and reductive elimination to yield the product and regenerate the catalyst. nobelprize.orgyoutube.comnih.gov

The Heck reaction involves the coupling of the aryl bromide with an alkene to form a substituted alkene. masterorganicchemistry.comyoutube.com This reaction also utilizes a palladium catalyst and a base. The new C-C bond is formed between the aryl carbon that was bonded to the bromine and one of the sp² carbons of the alkene. masterorganicchemistry.comresearchgate.net

Below is a table summarizing typical conditions for these reactions based on similar aryl bromide substrates.

Table 1: Representative Palladium-Catalyzed Cross-Coupling Reactions for Aryl Bromides

| Reaction | Coupling Partner | Catalyst (Example) | Base (Example) | Solvent (Example) | Product Type |

|---|---|---|---|---|---|

| Suzuki | Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/Water | Biaryl |

| Heck | Styrene | Pd(OAc)₂ / P(o-tol)₃ | NEt₃ | DMF | Substituted Alkene |

| Suzuki | Vinylboronic acid | PdCl₂(dppf) | K₃PO₄ | Dioxane | Aryl-substituted alkene |

| Heck | Methyl acrylate | Pd(OAc)₂ | Et₃N | Acetonitrile | Cinnamate derivative |

Nucleophilic aromatic substitution (SNAr) is a reaction in which a nucleophile displaces a leaving group on an aromatic ring. wikipedia.org For this reaction to occur, the aromatic ring must be "activated" by the presence of strong electron-withdrawing groups positioned ortho and/or para to the leaving group. masterorganicchemistry.compressbooks.pub

In this compound, the sulfonyl group (-SO₂-) is an electron-withdrawing group. Its presence in the para position relative to the bromine atom does increase the electrophilicity of the ipso-carbon (the carbon bonded to bromine), making it more susceptible to nucleophilic attack compared to unsubstituted bromobenzene (B47551). The reaction proceeds via an addition-elimination mechanism, involving the formation of a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. pressbooks.pub

However, the sulfonyl group is only a moderately strong activating group for SNAr compared to functional groups like the nitro group (-NO₂). masterorganicchemistry.com Therefore, SNAr reactions on this compound would likely require harsh conditions, such as high temperatures and strong nucleophiles, and may proceed with lower yields than substrates activated by multiple or stronger electron-withdrawing groups.

Recent advances in synthetic chemistry have focused on the direct functionalization of carbon-hydrogen (C-H) bonds. umich.edu The sulfonamide moiety can serve as a directing group in transition metal-catalyzed C-H activation, facilitating the selective functionalization of C-H bonds at the ortho position of the phenyl ring. researchgate.netnih.gov

In this strategy, the oxygen atoms of the sulfonyl group can coordinate to a metal center (e.g., palladium, rhodium), bringing the catalyst into close proximity to the C-H bonds at the 2- and 6-positions of the phenyl ring. This directed C-H activation allows for the introduction of various functional groups, such as acyl, alkyl, or aryl groups, at these specific sites. This approach offers a powerful method for derivatization that is complementary to classical cross-coupling reactions, as it functionalizes a different position on the aromatic ring. researchgate.netnih.gov

Table 2: Examples of Sulfonamide-Directed C-H Functionalization

| Reaction Type | Coupling Partner | Catalyst (Example) | Resulting Functional Group |

|---|---|---|---|

| Olefination | Alkenes | [RhCp*Cl₂]₂ | Alkenyl group |

| Acylation | Aldehydes | Pd(OAc)₂ | Acyl group |

| Arylation | Aryl halides | Pd(OAc)₂ | Aryl group |

| Alkylation | Alkyl halides | Pd(OAc)₂ | Alkyl group |

Reactivity of the Sulfonyl Group

The sulfonyl group and the sulfonamide linkage (-SO₂-N<) are defining features of the molecule, influencing its stability and potential for further reactions.

The N-sulfonyl group is known for its high stability, making sulfonamides common protecting groups for amines in multi-step synthesis. chem-station.com They are generally resistant to a wide range of conditions, including both acidic and basic hydrolysis. chem-station.comorganic-chemistry.org This stability is due to the strong sulfur-nitrogen bond and the delocalization of the nitrogen lone pair into the sulfonyl group.

Despite their stability, the N-sulfonyl bond in this compound can be cleaved under specific, often reductive, conditions. nih.gov These methods are crucial for deprotection strategies in synthetic chemistry.

Table 3: Common Cleavage Conditions for N-Sulfonyl Groups

| Reagent/Condition | Mechanism Type | Description |

|---|---|---|

| Samarium Diiodide (SmI₂) | Reductive | A mild method for cleaving N-tosyl amides. organic-chemistry.org |

| Magnesium in Methanol (Mg/MeOH) | Reductive | A one-electron reductive condition effective for deprotection. chem-station.com |

| Sodium Naphthalenide | Reductive | A potent reducing agent that cleaves the S-N bond. |

| Strong Acids (e.g., HBr, Trifluoromethanesulfonic acid) | Acid Hydrolysis | Requires harsh conditions (high temperature) and is substrate-dependent. organic-chemistry.org |

| Thiophenol / K₂CO₃ | Nucleophilic | Effective for cleaving N-nosyl (2-nitrobenzenesulfonyl) groups, a more labile variant. chem-station.com |

The sulfonyl group is a powerful electron-withdrawing group, a property that significantly influences the reactivity of the rest of the molecule. tandfonline.com As discussed previously (Section 5.1.2), it activates the phenyl ring toward nucleophilic attack.

In the context of the sulfonamide linkage, the arylsulfonyl moiety is generally considered a poor leaving group in nucleophilic substitution reactions at the nitrogen atom. The S-N bond is strong and not easily broken. However, under certain reductive radical conditions, the entire sulfonyl group can be eliminated. For example, radical cyclizations can lead to the elimination of a phenylsulfonyl radical, resulting in the formation of an imine. nih.gov

While not a leaving group in the classical sense of an Sₙ2 reaction, its departure can be facilitated under specific conditions, often involving a change in the oxidation state of sulfur or the generation of radical intermediates. nih.gov The primary role of the sulfonyl group in this compound is that of a stable, electron-withdrawing structural component rather than a reactive leaving group. chem-station.comtandfonline.com

Reactivity of the Azepane Nitrogen and Ring System

The reactivity of this compound is largely dictated by the presence of the electron-withdrawing 4-bromophenylsulfonyl group attached to the azepane nitrogen. This sulfonyl group significantly reduces the nucleophilicity of the nitrogen atom, making it less reactive towards electrophiles compared to a non-sulfonated azepane. However, this electronic feature concurrently increases the acidity of the protons on the α-carbons (the CH₂ groups adjacent to the nitrogen), making them susceptible to deprotonation by strong bases. This allows for functionalization at these positions. The seven-membered azepane ring itself possesses a degree of conformational flexibility, which can influence the stereochemical outcome of its reactions. lifechemicals.com

Electrophilic Additions and Alkylation Reactions

Direct electrophilic attack or alkylation on the sulfonamide nitrogen of this compound is generally disfavored due to the diminished electron density on the nitrogen atom. Instead, functionalization typically occurs at the carbon skeleton. The primary method for alkylation involves the deprotonation of a carbon atom adjacent to the nitrogen (the α-position) using a strong base, such as an organolithium reagent, to form a carbanion. This nucleophilic intermediate can then react with various electrophiles, including alkyl halides.

In related systems, such as 2,4-diphenyl-3H-1-benzazepine, the regioselectivity of alkylation (at the nitrogen versus a carbon atom) is highly dependent on the reaction conditions, including the base used, the presence of complexing agents like HMPA, and the nature of the alkylating agent's leaving group. fao.org For N-sulfonylated cyclic amines, α-lithiation followed by reaction with an electrophile is a common and effective strategy for C-C bond formation.

Ring Opening and Ring Contraction/Expansion Methodologies

The manipulation of the azepane ring in N-sulfonylated compounds is a key strategy for accessing different heterocyclic structures.

Ring Opening: While the azepane ring is more stable than smaller rings like aziridines, ring-opening reactions can be induced under specific conditions. researchgate.netorganic-chemistry.org Reductive cleavage of the nitrogen-sulfur (N-S) bond can unmask the secondary amine, which can then participate in subsequent intramolecular reactions or be removed, leading to ring opening. Nucleophilic ring-opening reactions, which are common for highly strained N-sulfonyl aziridines, are less prevalent for the more stable azepane system but can be achieved with potent nucleophiles under harsh conditions. researchgate.net

Ring Contraction/Expansion: These methodologies allow for the conversion of the seven-membered azepane ring into other valuable cyclic structures. etsu.eduwikipedia.org

Ring Contraction: These reactions reduce the size of the ring and can be initiated through various rearrangements. etsu.edu For instance, a carbocation generated adjacent to the ring can trigger a Wagner-Meerwein-type rearrangement, leading to a contracted ring system. etsu.eduwikipedia.org Another potential pathway is the Demyanov rearrangement, which involves the diazotization of an exocyclic aminomethyl group, leading to a mixture of ring-contracted and rearranged products. wikipedia.org

Ring Expansion: Conversely, ring expansion transforms the azepane into larger rings. Methodologies often involve the formation of a bicyclic intermediate that subsequently opens. For example, the Tiffeneau–Demjanov rearrangement can be adapted to expand the ring. More recent strategies include the dearomative ring expansion of nitroarenes using photochemical methods to synthesize complex azepanes. nih.gov

| Methodology | Description | Potential Application to this compound |

| Wagner-Meerwein Rearrangement | A 1,2-shift of an alkyl group in a carbocation intermediate, which can lead to ring contraction if the carbocation is on a side chain attached to the ring. etsu.eduwikipedia.org | Introduction of a leaving group on a side chain, followed by ionization to create a carbocation that initiates contraction to a substituted piperidine (B6355638) or pyrrolidine (B122466). |

| Demyanov Rearrangement | Involves the reaction of a primary amine with nitrous acid to form a diazonium salt, which then rearranges with loss of N₂, potentially leading to ring contraction or expansion. wikipedia.org | Functionalization of the azepane ring to introduce an aminomethyl group, followed by diazotization to induce rearrangement. |

| Photochemical Dearomative Ring Expansion | A modern technique where a nitroarene is converted into a singlet nitrene via blue light, which transforms a six-membered ring into a seven-membered azepane system. nih.gov | While this is a method for synthesis, the principles could be reversed or adapted for further ring transformations. |

Mechanistic Investigations of Novel Transformations

Understanding the precise mechanisms of reactions involving this compound is crucial for optimizing reaction conditions and predicting outcomes. Modern mechanistic studies frequently employ a combination of experimental and computational techniques.

Isotopic Labeling Studies

Isotopic labeling is a powerful technique used to trace the path of atoms throughout a chemical reaction, providing definitive insights into reaction mechanisms. wikipedia.org In the context of this compound, specific atoms can be replaced with their heavier isotopes (e.g., replacing ¹H with ²H (deuterium), ¹²C with ¹³C, or ¹⁴N with ¹⁵N) to probe reaction pathways. wikipedia.orgnih.gov

For example, to investigate the mechanism of a base-mediated ring contraction, the carbon atoms of the azepane ring could be labeled with ¹³C. The position of the ¹³C label in the final product, as determined by mass spectrometry or ¹³C-NMR, would reveal which bonds were broken and formed during the rearrangement. Similarly, deuterium (B1214612) labeling of the α-protons could be used to study the kinetics and regioselectivity of deprotonation and subsequent alkylation reactions. wikipedia.org This approach is widely used in drug discovery to understand metabolic fates and reaction pathways. nih.govscripps.edu

Transition State Analysis in Catalyzed Reactions

Many complex organic transformations, such as ring expansions or cross-coupling reactions, are facilitated by catalysts. Transition state analysis provides a molecular-level understanding of how these catalysts function. Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for this purpose. acs.orgresearchgate.net

For a catalyzed reaction involving this compound, DFT calculations can be used to:

Model the three-dimensional structures of reactants, intermediates, and products.

Locate the transition state structure for each step of the reaction.

Calculate the activation energies, which determine the reaction rate.

This information helps to elucidate the complete reaction mechanism and explain the observed selectivity. For instance, in the synthesis of tetrahydroazepines via aza-Prins cyclization, DFT calculations have been used to support the proposed mechanism and understand the role of the catalyst. acs.org

Synthesis of Analogs and Structurally Related Compounds

The synthesis of analogs of this compound is of significant interest for exploring structure-activity relationships in medicinal chemistry. lifechemicals.com Various synthetic strategies have been developed to access the azepane core and introduce diverse functionalities. researchgate.net

Several modern synthetic methods are available for constructing the azepane skeleton, which can then be N-sulfonylated. The silyl-aza-Prins cyclization, for example, provides an efficient route to seven-membered nitrogen heterocycles. acs.orgnih.gov This method can be influenced by the choice of Lewis acid catalyst to selectively produce azepanes. nih.gov Another approach involves the Cu(I)-catalyzed tandem amination/cyclization of functionalized allenynes to produce substituted azepines. nih.gov

Analogs can be created by modifying either the azepane ring or the aromatic sulfonyl group. For instance, the 4-bromophenyl group can be replaced with other substituted aryl groups through cross-coupling reactions or by starting with different arylsulfonyl chlorides. mdpi.com The azepane ring can be substituted using the alkylation methods described previously or synthesized with built-in functionality.

| Synthetic Method | Description | Products | Reference |

| Silyl-aza-Prins Cyclization | An InCl₃-catalyzed cyclization of allylsilyl amines with aldehydes. | trans-Azepanes | nih.gov |

| Iron(III)-Mediated Silyl Aza-Prins Cyclization | Aza-Prins cyclization combined with a Peterson-type elimination using iron(III) salts as sustainable catalysts. | Tetrahydroazepines | acs.org |

| Dearomative Ring Expansion | Photochemical transformation of nitroarenes into a seven-membered azepane framework. | Polysubstituted azepanes | nih.gov |

| Cu(I)-Catalyzed Tandem Amination/Cyclization | Reaction of functionalized allenynes with primary and secondary amines catalyzed by a Cu(I) complex. | Trifluoromethyl-substituted azepin-2-carboxylates | nih.gov |

| Benzothiadiazepine Synthesis | Reaction of N-(chlorosulfonyl)imidoyl chloride with benzylamines. | 1,2,4-Benzothiadiazepine-1,1-dioxides (an eight-membered ring analog) | mdpi.com |

Modifications on the Azepane Ring

The reactivity of the azepane ring in this compound is significantly influenced by the presence of the strongly electron-withdrawing 4-bromophenylsulfonyl group attached to the nitrogen atom. This group activates the adjacent C-H bonds, making them susceptible to deprotonation and subsequent functionalization.

One of the key reactive sites for modification is the α-carbon to the nitrogen atom. Under the influence of a strong base, this position can be deprotonated to form a carbanion, which can then react with various electrophiles. This allows for the introduction of a wide range of functional groups at this position, leading to a diverse array of derivatives.

Another potential area of reactivity involves ring-opening reactions. While less common for the relatively stable seven-membered azepane ring compared to smaller, more strained rings like aziridines, under specific conditions, cleavage of the C-N or C-C bonds within the ring could be achieved. Such reactions would provide access to acyclic sulfonamide derivatives with potential applications in polymer chemistry and as synthetic intermediates.

Studies on related N-sulfonylated cyclic amines have demonstrated various transformations, including oxidative C-H functionalization, which could potentially be applied to the azepane ring of this compound. These reactions would enable the introduction of substituents at various positions on the azepane moiety, further expanding the chemical space accessible from this starting material. The conformational flexibility of the azepane ring can also play a crucial role in its reactivity, influencing the stereochemical outcome of reactions. lifechemicals.com

Table 1: Potential Reactions for Modification of the Azepane Ring

| Reaction Type | Reagents and Conditions | Potential Product |

| α-Functionalization | 1. Strong base (e.g., n-BuLi, LDA) 2. Electrophile (e.g., alkyl halide, aldehyde) | α-Substituted this compound |

| Ring-Opening | Strong nucleophiles or reducing agents under harsh conditions | Acyclic amino sulfonamide derivatives |

| C-H Functionalization | Oxidizing agents and catalysts | Azepane ring with new functional groups at various positions |

Substituent Effects on the Phenyl Ring

The electronic properties of the phenyl ring in this compound can be systematically altered by introducing different substituents at the para-position, in place of the bromine atom. The nature of these substituents—whether electron-donating or electron-withdrawing—has a profound impact on the reactivity of the entire molecule. These effects can be quantitatively assessed using the Hammett equation, which provides a linear free-energy relationship for many reactions of meta- and para-substituted benzene (B151609) derivatives. wikipedia.orglibretexts.orgviu.cacambridge.org

The Hammett equation is given by:

log(k/k₀) = σρ

where:

k is the rate constant for the substituted reactant.

k₀ is the rate constant for the unsubstituted reactant (hydrogen as the substituent).

σ (sigma) is the substituent constant, which depends on the nature and position of the substituent.

ρ (rho) is the reaction constant, which is characteristic of the reaction type and conditions.

A positive ρ value indicates that the reaction is accelerated by electron-withdrawing groups, while a negative ρ value signifies that the reaction is favored by electron-donating groups.

In the context of this compound, the bromine atom is an electron-withdrawing group (σ_p = +0.23). Replacing it with stronger electron-withdrawing groups (e.g., -NO₂, σ_p = +0.78) would increase the electrophilicity of the sulfonyl sulfur atom, making it more susceptible to nucleophilic attack. Conversely, replacing the bromine with electron-donating groups (e.g., -OCH₃, σ_p = -0.27) would decrease the electrophilicity of the sulfonyl group.

This principle is particularly relevant in nucleophilic aromatic substitution (SNA) reactions, where the bromine atom on the phenyl ring can be displaced by various nucleophiles. The rate of such reactions is highly dependent on the nature of the other substituents on the aromatic ring. libretexts.orgnih.govnih.govlibretexts.org Electron-withdrawing groups ortho and para to the leaving group (bromine) stabilize the negatively charged Meisenheimer intermediate, thereby accelerating the reaction.

Table 2: Hammett Substituent Constants (σ_p) for Common Substituents

| Substituent | σ_p | Electronic Effect |

| -NO₂ | +0.78 | Strongly Electron-Withdrawing |

| -CN | +0.66 | Strongly Electron-Withdrawing |

| -Br | +0.23 | Electron-Withdrawing |

| -H | 0.00 | Reference |

| -CH₃ | -0.17 | Electron-Donating |

| -OCH₃ | -0.27 | Electron-Donating |

| -NH₂ | -0.66 | Strongly Electron-Donating |

The reactivity of the sulfonyl group itself is also modulated by the substituents on the phenyl ring. For instance, the cleavage of the S-N bond would be influenced by the electronic nature of the aryl group. Electron-withdrawing substituents would stabilize the resulting arylsulfonate anion, potentially facilitating the cleavage.

Advanced Applications and Research Paradigms Non Clinical

Supramolecular Chemistry and Molecular Recognition Studies

The field of supramolecular chemistry focuses on chemical systems composed of a discrete number of molecules. The interactions within these systems are primarily non-covalent, such as hydrogen bonding, metal coordination, hydrophobic forces, van der Waals forces, pi-pi interactions, and electrostatic effects. The structure of 1-((4-bromophenyl)sulfonyl)azepane, containing a polar sulfonyl group and an aromatic ring, suggests its potential utility in this domain.

Host-Guest Chemistry with this compound

In host-guest chemistry, a larger 'host' molecule forms a complex with a smaller 'guest' molecule through non-covalent interactions. The bromophenylsulfonyl moiety of this compound could theoretically participate in interactions with various guest molecules. The electron-withdrawing nature of the sulfonyl group and the potential for halogen bonding from the bromine atom could influence its binding affinities.

Potential Research Directions:

| Host/Guest | Potential Interactions | Research Focus |

| This compound as Host | Halogen bonding, dipole-dipole interactions, pi-stacking | Investigating the binding of small organic molecules or ions. |

| This compound as Guest | Insertion into cyclodextrins, calixarenes, or other macrocyclic hosts | Studying the encapsulation and recognition by larger host molecules. |

Self-Assembly and Ordered Structures

Self-assembly is the spontaneous organization of molecules into ordered structures. The aromatic ring in this compound could facilitate pi-pi stacking interactions, which are a common driving force for self-assembly. Furthermore, dipole-dipole interactions involving the sulfonyl group could contribute to the formation of well-defined supramolecular architectures. Research in this area would involve studying the conditions under which this compound forms ordered aggregates in solution or in the solid state.

Materials Science Applications as Building Blocks or Precursors

The unique structural features of this compound make it a candidate as a building block, or 'monomer', for the synthesis of larger, functional materials. The presence of the bromine atom is particularly significant as it provides a reactive site for various cross-coupling reactions, which are fundamental in polymer and materials synthesis.

Incorporation into Polymeric Structures

Through reactions such as Suzuki or Stille coupling, the bromine atom on the phenyl ring can be replaced, allowing for the incorporation of the entire this compound unit into a polymer chain. The properties of the resulting polymer would be influenced by the rigidity of the sulfonyl group and the flexibility of the azepane ring.

Hypothetical Polymer Synthesis:

| Reaction Type | Co-monomer | Potential Polymer Properties |

| Suzuki Coupling | A diboronic acid or ester | Thermally stable, potentially semi-crystalline |

| Stille Coupling | An organotin reagent | Modified solubility and electronic properties |

Functional Materials Development

The properties endowed by the sulfonyl and bromo-phenyl groups could be harnessed in the development of functional materials. For example, the high electron density of the bromine and sulfur atoms could lead to materials with interesting optical or electronic properties. These could be explored for applications in sensors, organic electronics, or as specialty coatings.

Catalysis and Ligand Design Research

In the field of catalysis, ligands play a crucial role in modulating the activity and selectivity of metal catalysts. While the azepane nitrogen in this compound has its lone pair of electrons delocalized by the strongly electron-withdrawing sulfonyl group, making it a poor ligand for metal coordination, modifications to the molecule could unlock its potential in catalysis. For instance, the functionalization of the azepane ring or the phenyl group could introduce coordinating sites.

The bromophenyl group itself can be a precursor to other functional groups that could act as ligands. For example, conversion of the bromo group to a phosphine (B1218219) or a carboxylate group would generate a molecule with the potential to coordinate to a metal center. The steric bulk of the azepane-sulfonyl moiety could then influence the catalytic activity of the resulting metal complex.

Use as Ligands in Organometallic Catalysis

While direct studies detailing this compound as a ligand in organometallic catalysis are not extensively documented, the constituent moieties suggest potential applications. The nitrogen atom of the azepane ring and the oxygen atoms of the sulfonyl group possess lone pairs of electrons, making them potential coordination sites for metal centers. The bromine atom on the phenyl ring also serves as a handle for oxidative addition in catalytic cycles, although this typically involves the compound as a substrate rather than a ligand. The development of ligands based on this scaffold could be envisioned for various transition-metal-catalyzed reactions, though specific examples remain a subject for future research.

Role in Asymmetric Catalysis (if chiral derivatives are formed)